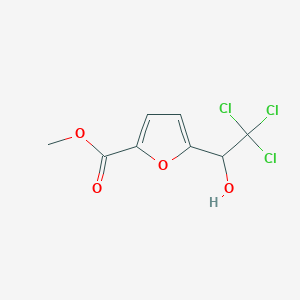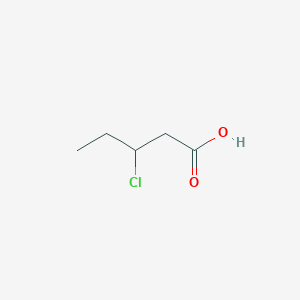
2-Butenoyl chloride, 2-bromo-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoyl chloride, 2-bromo-3-methyl-, also known as 2-bromo-3-methyl-2-butenoyl chloride, is an organic compound with the molecular formula C5H8BrClO. This compound is a derivative of butenoyl chloride, where a bromine atom is attached to the second carbon and a methyl group is attached to the third carbon. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-methyl-2-butenoyl chloride typically involves the bromination of 3-methyl-2-butenoyl chloride. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-3-methyl-2-butenoyl chloride can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and safety of the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-Butenoyl chloride, 2-bromo-3-methyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile such as hydroxide (OH-) or amine (NH2-).
Elimination Reactions: It can also undergo elimination reactions to form alkenes. For example, the elimination of hydrogen bromide (HBr) can lead to the formation of 2-methyl-2-butenoic acid.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions (OH-), amines (NH2-), and alkoxides (RO-). The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Reagents such as strong bases (e.g., potassium tert-butoxide) are used to promote elimination reactions. These reactions are often conducted at elevated temperatures.
Addition Reactions: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are used for addition reactions. These reactions are usually performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted butenoyl chlorides, such as 2-hydroxy-3-methyl-2-butenoyl chloride.
Elimination Reactions: Products include alkenes such as 2-methyl-2-butenoic acid.
Addition Reactions: Products include various substituted alkenes and alcohols, depending on the nucleophile used.
Scientific Research Applications
2-Butenoyl chloride, 2-bromo-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-butenoyl chloride, 2-bromo-3-methyl- involves its reactivity as an electrophile. The compound can react with nucleophiles through nucleophilic substitution or addition reactions. The presence of the bromine atom enhances its electrophilicity, making it more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
2-Butenoyl chloride, 2-bromo-3-methyl- can be compared with other similar compounds such as:
2-Bromo-3-methylbutanoyl chloride: This compound has a similar structure but lacks the double bond present in 2-butenoyl chloride, 2-bromo-3-methyl-. It is less reactive in nucleophilic addition reactions.
3-Methyl-2-butenoyl chloride: This compound lacks the bromine atom, making it less electrophilic and less reactive towards nucleophiles.
2-Methyl-2-butenoic acid: This compound is the product of the elimination reaction of 2-butenoyl chloride, 2-bromo-3-methyl-. It is less reactive in nucleophilic substitution reactions.
Properties
CAS No. |
40052-11-7 |
|---|---|
Molecular Formula |
C5H6BrClO |
Molecular Weight |
197.46 g/mol |
IUPAC Name |
2-bromo-3-methylbut-2-enoyl chloride |
InChI |
InChI=1S/C5H6BrClO/c1-3(2)4(6)5(7)8/h1-2H3 |
InChI Key |
SCGMKDQYESIXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)Cl)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


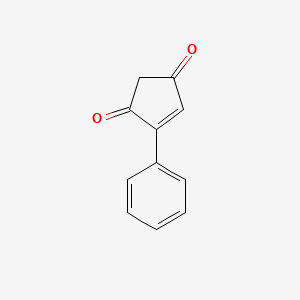
![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)

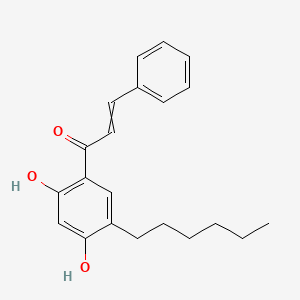
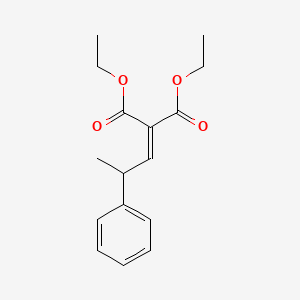
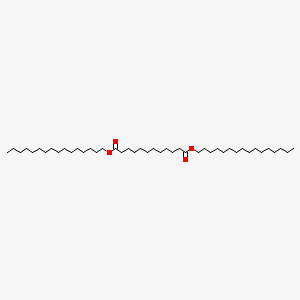
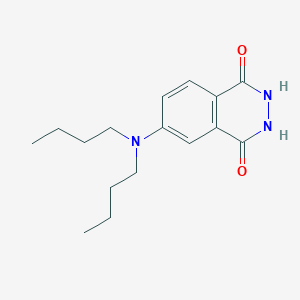

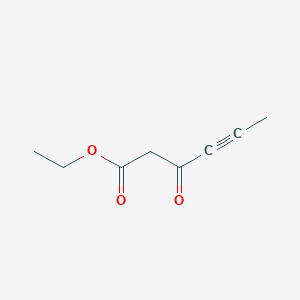
![Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate](/img/structure/B14672922.png)

